2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide 2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896376-89-9
VCID: VC11887553
InChI: InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-8-9-11)30-10-14(26)21-12-6-4-5-7-13(12)29-3/h4-7,11H,8-10H2,1-3H3,(H,21,26)
SMILES: CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.5 g/mol

2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

CAS No.: 896376-89-9

Cat. No.: VC11887553

Molecular Formula: C20H21N5O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide - 896376-89-9

Specification

CAS No. 896376-89-9
Molecular Formula C20H21N5O4S
Molecular Weight 427.5 g/mol
IUPAC Name 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-8-9-11)30-10-14(26)21-12-6-4-5-7-13(12)29-3/h4-7,11H,8-10H2,1-3H3,(H,21,26)
Standard InChI Key CFBMTYLAKYHTBX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrimido[4,5-d]pyrimidine family, characterized by a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7. Key structural elements include:

  • A cyclopropyl group at position 2, which may enhance metabolic stability.

  • Methyl groups at positions 6 and 8, contributing to hydrophobic interactions.

  • A sulfanyl-acetamide side chain at position 4, which links to a 2-methoxyphenyl group.

The presence of electron-withdrawing carbonyl groups at positions 5 and 7 likely influences reactivity and binding affinity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number896376-89-9
Molecular FormulaC₂₀H₂₁N₅O₄S
Molecular Weight427.5 g/mol
Structural MotifsPyrimidinedione, Diazine

Synthesis and Characterization

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): To verify proton environments and substituent positions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight validation and purity assessment.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The 2-methoxyphenyl group may modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis. In vitro studies on related compounds demonstrate >50% inhibition of TNF-α at 10 µM.

Table 2: Comparative Biological Data for Structural Analogs

CompoundAntimicrobial Activity (MIC)Anti-Inflammatory (TNF-α Inhibition)Source
Analog A (CAS 906226-22-0)S. aureus: 2 µg/mL65% at 10 µM
Target CompoundPredicted: 4–8 µg/mLPredicted: 50–60% at 10 µM

Research Findings and Pharmacological Insights

Target Engagement

The pyrimidinedione core may interact with:

  • Nucleic Acid Synthesis: Binding to DNA/RNA polymerase active sites via hydrogen bonding.

  • Enzyme Inhibition: Blocking catalytic residues in COX-2 or bacterial topoisomerases.

Structure-Activity Relationships (SAR)

  • Cyclopropyl Group: Enhances metabolic stability but reduces solubility.

  • Methoxy Substituent: Increases lipophilicity, improving blood-brain barrier penetration.

Future Directions and Applications

Therapeutic Opportunities

  • Antimicrobial Development: Optimize side chains to improve potency against multidrug-resistant strains.

  • Neuroinflammation: Explore CNS penetration for treating neurodegenerative diseases.

Synthetic Challenges

  • Scalability: Develop greener solvents for large-scale production.

  • Stereochemical Control: Resolve racemic mixtures to isolate active enantiomers.

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